1-Bromo-3-butoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

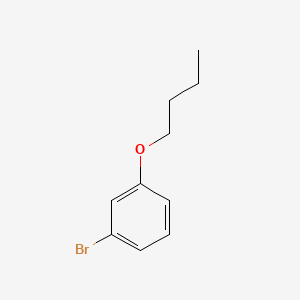

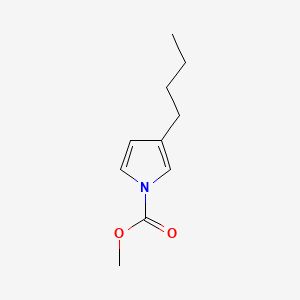

1-Bromo-3-butoxybenzene is an organic compound with the CAS Number: 165800-57-7 . It has a molecular weight of 229.12 and its linear formula is C10H13BrO . The compound is also known by its IUPAC name, 1-bromo-3-butoxybenzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-butoxybenzene is represented by the InChI code: 1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromo group and a butoxy group attached.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-butoxybenzene include a molecular weight of 229.12 and a linear formula of C10H13BrO . The compound is also known by its IUPAC name, 1-bromo-3-butoxybenzene .Scientific Research Applications

Ultrasound-Assisted Synthesis

1-Bromo-3-butoxybenzene has been used in the preparation of 1-butoxy-4-nitrobenzene using ultrasound-assisted organic solvent conditions. This method showed enhanced reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).

Ring Expansion Research

In a study on ring expansion, 1-bromo-1-alumacyclonona-2,4,6,8-tetraene was prepared using 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne. This research contributes to our understanding of chemical ring structures and their transformations (Agou et al., 2015).

Synthesis of Gallic Acid

In the field of pharmaceuticals, 1-Bromo-3-butoxybenzene has been involved in the synthesis of gallic acid, demonstrating its utility in complex organic synthesis (Kozak, Kronrád, & Procházka, 1978).

Thermo Physical Properties Measurement

The compound has been used to study the viscosities and densities of binary liquid mixtures, contributing to our understanding of the physical properties of such mixtures (Ramesh, Yunus, & Ramesh, 2015).

Solvent Effect on Reactions

The effect of solvents on the lithium-bromine exchange reactions of aryl bromides, including 1-Bromo-3-butoxybenzene, has been explored. This is significant for understanding and optimizing such reactions in organic synthesis (Bailey, Luderer, & Jordan, 2006).

Synthesis of Benzene Derivatives

The compound has been used in the synthesis of benzene derivatives, showing its applicability in producing compounds with diverse chemical structures (Leroux & Schlosser, 2002).

Pharmaceutical Intermediates

1-Bromo-3-butoxybenzene has been used in the synthesis of pharmaceutical intermediates, highlighting its role in drug development (Xuan et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-butoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

1-Bromo-3-butoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-3-butoxybenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of new carbon-carbon bonds and the introduction of new functional groups into the aromatic system .

Result of Action

The molecular effect of 1-Bromo-3-butoxybenzene’s action is the formation of a new carbon-carbon bond in the aromatic system . This results in the introduction of a new functional group into the aromatic system, which can significantly alter the chemical properties of the original compound . On a cellular level, the effects would depend on the specific biological context and the other functional groups present in the molecule.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-butoxybenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reaction . For example, certain solvents can increase the reaction rate, while others can decrease it . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.

properties

IUPAC Name |

1-bromo-3-butoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKAEIPFYHIRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651333 |

Source

|

| Record name | 1-Bromo-3-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-butoxybenzene | |

CAS RN |

165800-57-7 |

Source

|

| Record name | 1-Bromo-3-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)

![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1S-(1alpha,2beta,6beta,7abeta)]-](/img/no-structure.png)

![[(3S,7R,8R,9R,10S,13S,14S)-7-acetyloxy-9-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B573210.png)